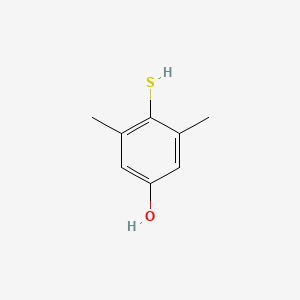

2,6-Dimethyl-4-hydroxythiophenol

CAS No.:

Cat. No.: VC14186206

Molecular Formula: C8H10OS

Molecular Weight: 154.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10OS |

|---|---|

| Molecular Weight | 154.23 g/mol |

| IUPAC Name | 3,5-dimethyl-4-sulfanylphenol |

| Standard InChI | InChI=1S/C8H10OS/c1-5-3-7(9)4-6(2)8(5)10/h3-4,9-10H,1-2H3 |

| Standard InChI Key | MXYBKOOVIJKEBL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1S)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,6-Dimethyl-4-hydroxythiophenol belongs to the class of hydroxythiophenols, characterized by a benzene ring substituted with both hydroxyl (-OH) and thiol (-SH) groups. The compound’s IUPAC name, 4-hydroxy-2,6-dimethylbenzenethiol, reflects the positions of its functional groups: the hydroxyl group occupies the para position (C4), while methyl groups are located at the ortho positions (C2 and C6) . The thiol group at C1 completes the substitution pattern, creating a sterically hindered environment that influences reactivity.

The molecular structure is confirmed by spectroscopic data, including ¹H NMR and FT-IR, which identify key peaks corresponding to the -OH (∼3200 cm⁻¹), -SH (∼2550 cm⁻¹), and aromatic C-H stretches . X-ray crystallography of analogous compounds, such as 4-mercaptophenol, reveals planar benzene rings with bond angles consistent with electron-donating methyl and hydroxyl groups .

Comparative Analysis with Related Compounds

Structurally, 2,6-dimethyl-4-hydroxythiophenol differs from simpler thiophenols like 4-mercaptophenol (CAS 40248-84-8) through the addition of two methyl groups. These substituents increase molecular weight from 126.18 g/mol in 4-mercaptophenol to 154.23 g/mol in the dimethyl derivative . The methyl groups also elevate hydrophobicity, as evidenced by the higher logP value predicted for 2,6-dimethyl-4-hydroxythiophenol compared to its non-methylated counterpart.

Synthesis and Production Methodologies

Industrial-Scale Synthesis

Aromsyn Co., Ltd., a leader in specialty chemical production, employs a multi-step synthesis route for 2,6-dimethyl-4-hydroxythiophenol. While exact reaction conditions are proprietary, the process likely involves:

-

Friedel-Crafts alkylation of phenol to introduce methyl groups at C2 and C6.

-

Sulfonation or thiolation to install the -SH group at C1.

-

Purification via recrystallization or column chromatography to achieve ≥97% purity .

The use of phase-transfer catalysts, as demonstrated in the synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine , may enhance reaction efficiency by facilitating interfacial reactions between immiscible phases.

Custom Synthesis for Research

For laboratory-scale applications, Aromsyn offers tailored synthesis services accommodating batch sizes from 1 g to 10 kg. Each batch is accompanied by a Certificate of Analysis (COA) detailing purity, residual solvents, and heavy metal content . This flexibility supports drug discovery pipelines requiring precise stoichiometry in cross-coupling reactions.

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀OS | |

| Molecular Weight | 154.23 g/mol | |

| Purity | ≥97% | |

| Density (predicted) | ~1.2–1.4 g/cm³ | |

| Solubility | Moderate in polar organic solvents |

The compound’s density is estimated based on structurally similar 4-mercaptophenol (1.3±0.1 g/cm³) , adjusted for the added methyl groups’ mass. Its solubility profile favors polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which stabilize the thiolate anion through solvation .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

2,6-Dimethyl-4-hydroxythiophenol serves as a precursor in antibiotic synthesis, where its thiol group participates in nucleophilic substitution reactions. For example, it can displace halides in β-lactam derivatives to create sulfur-containing analogs with enhanced bioavailability .

Materials Science

In polymer chemistry, the compound acts as a chain-transfer agent in radical polymerizations, controlling molecular weight by terminating growing polymer chains. Its dual functionality (-OH and -SH) also enables the synthesis of heterofunctional linkers for surface modifications on nanoparticles .

Biocatalytic Transformations

Although direct studies are lacking, microbial monooxygenases like MpdAB—which hydroxylate 2,6-dimethylphenol —may accept 2,6-dimethyl-4-hydroxythiophenol as a substrate. This potential pathway could yield sulfonated metabolites useful in green chemistry applications.

Recent Research Advances and Future Directions

Green Synthesis Methods

Emerging techniques leveraging biocatalysts or microwave-assisted reactions could reduce reliance on hazardous reagents. For instance, the enzymatic oxidation of thiophenols using laccases offers an eco-friendly alternative to traditional sulfonation .

Environmental Fate Studies

Investigations into the biodegradability of 2,6-dimethyl-4-hydroxythiophenol are critical, given the persistence of aromatic thiols in aquatic systems. Research on related compounds suggests that Rhodococcus spp. may metabolize the compound via oxidative pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume